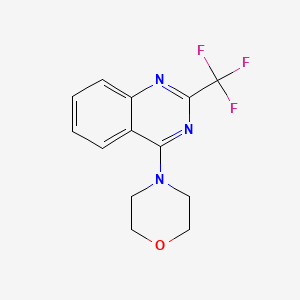

4-(2-(Trifluoromethyl)quinazolin-4-yl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(Trifluoromethyl)quinazolin-4-yl)morpholine is a chemical compound with the molecular formula C13H12F3N3O and a molecular weight of 283.254. It is a derivative of quinazoline, a nitrogen-containing heterocyclic compound .

Molecular Structure Analysis

Quinazoline is a well-known heterocyclic compound having the chemical formula C8H6N2. It is a light yellow crystalline solid and is also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring . The specific molecular structure of 4-(2-(Trifluoromethyl)quinazolin-4-yl)morpholine is not explicitly mentioned in the literature.Physical And Chemical Properties Analysis

Quinazoline is a light yellow crystalline solid . The specific physical and chemical properties of 4-(2-(Trifluoromethyl)quinazolin-4-yl)morpholine are not explicitly mentioned in the literature.Scientific Research Applications

Anticancer Agent Development

4-(2-(Trifluoromethyl)quinazolin-4-yl)morpholine: derivatives have been explored as potential Werner-dependent antiproliferative agents . These compounds have shown promising results in inhibiting the growth of various cancer cell lines, including PC3, K562, and HeLa . The derivatives exhibit their anticancer activities by targeting the Werner (WRN) helicase, which is involved in DNA repair and replication. Compounds with this structure have been found to be more sensitive to cancer cells overexpressing WRN, indicating a potential for personalized cancer therapy based on WRN expression levels .

Tubulin Polymerization Inhibition

Research has identified that certain N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives , a class to which our compound belongs, act as inhibitors of tubulin polymerization in leukemia cells . These compounds disrupt cellular microtubule networks by targeting the colchicine site, leading to cell cycle arrest at the G2/M phase and promoting apoptosis. This mechanism is crucial for the development of new chemotherapeutic agents that can effectively target and destroy cancer cells .

Leukemia Treatment

The same class of compounds has also been shown to have significant growth inhibitory activity against chronic myeloid leukemia cells (K562) and erythroleukemia cells (HEL) . They have demonstrated stronger activity than some of the existing positive controls like paclitaxel and colchicine, suggesting their potential as more effective treatments for leukemia .

Angiogenesis Inhibition

Apart from their antiproliferative and tubulin polymerization inhibition activities, these compounds have also been found to inhibit angiogenesis . Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. By inhibiting this process, the compounds can potentially prevent the growth and spread of cancer .

Palladium-Catalyzed Synthesis

In the field of synthetic chemistry, 4-(2-(Trifluoromethyl)quinazolin-4-yl)morpholine has been used in palladium-catalyzed reactions. These reactions are important for the synthesis of valuable 2-(trifluoromethyl)quinazolin-4(3H)-ones . Such compounds are of interest due to their diverse biological activities and potential pharmaceutical applications.

Support for Heterogeneous Catalysts

Activated carbon fibers, which are known for their unique physical and chemical properties, have been utilized as supports for heterogeneous palladium catalysts in the carbonylative synthesis of 2-(trifluoromethyl)quinazolin-4(3H)-ones . This application highlights the versatility of the compound in facilitating important chemical reactions in industrial processes.

properties

IUPAC Name |

4-[2-(trifluoromethyl)quinazolin-4-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3O/c14-13(15,16)12-17-10-4-2-1-3-9(10)11(18-12)19-5-7-20-8-6-19/h1-4H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHUFSCMXRMEJED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC3=CC=CC=C32)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(Trifluoromethyl)quinazolin-4-yl)morpholine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-tert-butyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2983988.png)

![2-[3-(Phenylmethoxycarbonylaminomethyl)phenoxy]acetic acid](/img/structure/B2983989.png)

![3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2983992.png)

![Methyl 3-[{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}(methyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2983993.png)

![[2-(Methoxymethyl)oxolan-2-yl]methanol](/img/structure/B2983994.png)

![Tert-butyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2983999.png)